Product packaging for Heptadecanoyl Heptadecanoate(Cat. No.:CAS No. 59252-36-7)

Heptadecanoyl Heptadecanoate

Cat. No.: B1622716
CAS No.: 59252-36-7
M. Wt: 522.9 g/mol
InChI Key: KPELOSDOWOWZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Advanced Research Methodologies

The utility of heptadecanoyl heptadecanoate is particularly evident in its application within sophisticated analytical techniques that require high precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical method used to separate, identify, and quantify complex mixtures of volatile compounds. In lipid research, this compound and related compounds are frequently used as internal standards. For example, a detailed procedure for measuring thia fatty acids in rat liver lipids involves an extraction step, solid-phase separation of lipid classes, and subsequent analysis by GC-MS, where heptadecanoyl lipids serve as internal standards to ensure accuracy. nih.govebi.ac.uk

Nano-Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A direct infusion ESI-tandem MS method has been developed for the semi-quantitative analysis of wax ester compositions from complex lipid mixtures. nih.gov In this methodology, this compound is added as an internal standard to the sample before lipid extraction. nih.gov This advanced technique allows for the profiling of hundreds of molecular wax ester species and is instrumental in research aimed at engineering wax ester biosynthesis in oilseed crops. nih.gov The method's reliance on specific mass transitions for a defined number of analytes enables more accurate quantitative profiling. nih.gov

The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C34H68O2
Molecular Weight 508.9 g/mol
Physical State Solid
Purity >99%
Lipid Number WE (17:0/17:0)

Data sourced from Larodan AB larodan.com

The following table details findings from a study utilizing heptadecanoyl lipids as internal standards in the analysis of rat liver lipids, highlighting the recovery rates of different lipid classes.

Lipid ClassOverall Recovery (%)
Free Fatty Acids 94-96
Phospholipids 94-96
Triacylglycerides 94-96
Diacylglycerides 94-96
Cholesterol Esters (as Cholesteryl Heptadecanoate) 60

Data from a study on gas chromatographic measurement of thia fatty acids. nih.govebi.ac.uk The lower recovery for cholesteryl heptadecanoate was attributed to incomplete hydrolysis. nih.govebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66O3 B1622716 Heptadecanoyl Heptadecanoate CAS No. 59252-36-7

Properties

CAS No.

59252-36-7

Molecular Formula

C34H66O3

Molecular Weight

522.9 g/mol

IUPAC Name

heptadecanoyl heptadecanoate

InChI

InChI=1S/C34H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(35)37-34(36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

KPELOSDOWOWZSG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCC

Pictograms

Irritant

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Heptadecanoyl Heptadecanoate

Precursor Substrate Availability and Regulation in Lipid Metabolism

Heptadecanoic Acid (C17:0) Metabolic Origin and Esterification Pathways

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has both exogenous and endogenous origins. nih.gov Exogenously, it is primarily obtained from the consumption of ruminant fats and dairy products, where it is present in small proportions. researchgate.netasm.org Endogenous synthesis can also occur, for example, from propionyl-CoA, which can be derived from the metabolism of certain amino acids or the breakdown of other molecules. nih.gov

Once present within the cell, heptadecanoic acid must be activated to its metabolically active form, heptadecanoyl-coenzyme A (heptadecanoyl-CoA), to participate in further metabolic pathways, including wax ester synthesis. This activation is catalyzed by long-chain-fatty-acid--CoA ligases (EC 6.2.1.3). cabidigitallibrary.org The resulting heptadecanoyl-CoA is a central intermediate in lipid metabolism. cabidigitallibrary.orgrsc.org It can be channeled into various pathways, including catabolism for energy production or as a substrate for the synthesis of more complex lipids, such as heptadecanoyl heptadecanoate. cabidigitallibrary.org

The esterification pathway to form this compound requires two key molecules derived from heptadecanoic acid: heptadecanoyl-CoA as the acyl donor and heptadecanol as the acyl acceptor. The latter is also synthesized from the heptadecanoyl-CoA pool, as will be discussed in subsequent sections.

Acyl-Coenzyme A Pool Dynamics in Wax Ester Synthesis

The intracellular acyl-coenzyme A (acyl-CoA) pool is a dynamic mixture of activated fatty acids of various chain lengths and saturation levels. The composition and concentration of this pool are critical determinants of the types of lipids that are synthesized, including wax esters. nih.govresearchgate.net The availability of heptadecanoyl-CoA within this pool directly influences the potential for this compound production.

In organisms that naturally produce odd-chain fatty acids, the dynamics of the acyl-CoA pool will include heptadecanoyl-CoA. nih.gov However, in many organisms, even-chain fatty acyl-CoAs such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) are the predominant species. nih.gov The relative abundance of heptadecanoyl-CoA compared to other acyl-CoAs will affect its probability of being utilized by the enzymes of the wax ester synthesis pathway.

Metabolic engineering strategies often focus on modulating the acyl-CoA pool to enhance the production of specific wax esters. researchgate.net This can involve increasing the production of the desired fatty acid precursor or downregulating competing pathways that consume the specific acyl-CoA. For the synthesis of this compound, strategies would aim to increase the intracellular concentration of heptadecanoyl-CoA.

Enzymology of Wax Ester Formation

The formation of wax esters is a two-step enzymatic process catalyzed by two distinct classes of enzymes: fatty acyl-CoA reductases (FARs) and wax ester synthases (WSs). The substrate specificities of these enzymes are paramount in determining the final structure of the wax ester produced.

Fatty Acyl-Coenzyme A Reductase (FAR) Activity and Substrate Specificity in Heptadecanoyl-CoA Conversion

Fatty acyl-CoA reductases (EC 1.2.1.50) are a family of enzymes that catalyze the reduction of fatty acyl-CoAs to their corresponding primary fatty alcohols. mdpi.comnih.gov This reaction typically proceeds via a fatty aldehyde intermediate and requires a reducing agent, most commonly NADPH. umn.edu The fatty alcohol product, in this case, heptadecanol, serves as the acyl acceptor in the final step of wax ester synthesis.

The substrate specificity of FARs varies significantly between different organisms and even between different FAR isozymes within the same organism. d-nb.infomdpi.com These enzymes exhibit preferences for fatty acyl-CoAs of specific chain lengths and saturation levels. d-nb.info For instance, some FARs show high activity towards long-chain saturated fatty acyl-CoAs like palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). d-nb.info While specific kinetic data for the activity of FARs with heptadecanoyl-CoA is not extensively documented, studies on FARs with broad substrate ranges suggest that they can accept odd-chain fatty acyl-CoAs. For example, some avian FARs accept substrates in the range of C14 to C18. d-nb.info Therefore, it is plausible that certain FARs can efficiently reduce heptadecanoyl-CoA to heptadecanol.

The table below summarizes the substrate specificities of some characterized FARs, highlighting the diversity in their preferences.

Enzyme SourcePreferred Substrate(s)Reference(s)
Avian (Barn Owl) FAR1C16:0-CoA d-nb.info
Avian (Barn Owl) FAR2C18:0-CoA d-nb.info
Arabidopsis thaliana FAR1C18:0-OH and C22:0-OH nih.gov
Arabidopsis thaliana FAR4C20:0-OH and C18:0-OH nih.gov
Arabidopsis thaliana FAR5C18:0-OH nih.gov

This table illustrates the general substrate preferences of various FAR enzymes and is not exhaustive.

Wax Ester Synthase (WS) Catalysis and Acyl Donor/Acceptor Preferences

Wax ester synthases (EC 2.3.1.75), also known as fatty acyl-CoA:fatty alcohol acyltransferases, catalyze the final step in wax ester biosynthesis: the esterification of a fatty acyl-CoA with a fatty alcohol. nih.govnih.gov In the case of this compound synthesis, a wax ester synthase would catalyze the reaction between heptadecanoyl-CoA (the acyl donor) and heptadecanol (the acyl acceptor).

Similar to FARs, wax ester synthases exhibit a broad range of substrate specificities. cabidigitallibrary.orgnih.gov These enzymes, particularly those from bacteria, are often promiscuous and can utilize a wide variety of acyl-CoAs and alcohols as substrates. nih.govsemanticscholar.org The substrate preference of a particular WS is a key factor in determining the composition of the resulting wax esters. cabidigitallibrary.org

Studies on various bacterial wax ester synthases have shown that they can accept a range of acyl-CoA chain lengths, often with a preference for C14 to C18 acyl-CoAs. nih.gov While direct kinetic data for heptadecanoyl-CoA and heptadecanol is scarce, the known broad substrate acceptance of many WS enzymes suggests that they would be capable of catalyzing the formation of this compound. The efficiency of this reaction would depend on the specific enzyme's affinity for C17 substrates relative to other available acyl-CoAs and alcohols.

The following table provides examples of the substrate specificities of different wax ester synthases.

Enzyme SourceAcyl-CoA PreferenceAlcohol PreferenceReference(s)
Acinetobacter calcoaceticusC14 & C16C14 to C18 nih.gov
Simmondsia chinensis (Jojoba)C20:1C18:1 nih.gov
Mus musculus (Mouse)C12 to C16< C20 nih.gov
Marinobacter hydrocarbonoclasticusBroadEthanol cabidigitallibrary.org

This table illustrates the general substrate preferences of various WS enzymes and is not exhaustive.

Genetic and Metabolic Engineering Approaches for this compound Production

The production of specific wax esters, including odd-chain variants like this compound, can be achieved through genetic and metabolic engineering of various host organisms such as plants and microorganisms. researchgate.netnih.gov The general strategy involves the introduction and expression of genes encoding the two key enzymes of the wax ester biosynthetic pathway: a fatty acyl-CoA reductase (FAR) and a wax ester synthase (WS). researchgate.netfrontiersin.org

To produce this compound specifically, the engineering strategy would need to focus on several key aspects:

Enhancing the Precursor Pool: The first step is to ensure a sufficient supply of the C17 precursor, heptadecanoic acid. This can be achieved by engineering the host organism to produce propionyl-CoA, the primer for odd-chain fatty acid synthesis, and upregulating the fatty acid synthesis pathway to favor the production of C17 chains. frontiersin.org

Selection of Appropriate Enzymes: The choice of FAR and WS enzymes is crucial. Ideally, one would select a FAR that shows high specificity for reducing heptadecanoyl-CoA to heptadecanol and a WS that efficiently uses both heptadecanoyl-CoA as the acyl donor and heptadecanol as the acyl acceptor. cabidigitallibrary.orgd-nb.info Given the diversity of these enzymes in nature, screening and characterizing candidates from various sources would be a necessary step.

Pathway Optimization: Further optimization might involve downregulating competing metabolic pathways that consume heptadecanoyl-CoA, thereby channeling more of this precursor towards wax ester synthesis. Additionally, expressing the FAR and WS enzymes in a cellular compartment where the precursor is abundant, such as the endoplasmic reticulum, can enhance production efficiency. nih.gov

While the production of this compound has not been a primary focus of metabolic engineering efforts to date, the principles and tools developed for the synthesis of other wax esters are directly applicable. researchgate.netnih.gov The successful production of various novel wax esters in engineered organisms demonstrates the feasibility of producing tailored wax esters like this compound for specific industrial or research applications. nih.govillinois.edu

Strategies for Enhanced Wax Ester Accumulation in Engineered Biological Systems

A foundational strategy is the seed-specific co-expression of heterologous genes encoding the two key biosynthetic enzymes: a fatty acyl-CoA reductase (FAR) and a wax synthase (WS). goettingen-research-online.deresearchgate.net The choice of enzymes is critical, with genes often sourced from organisms that naturally produce high levels of wax esters, such as jojoba (Simmondsia chinensis), certain bacteria (Marinobacter aquaeolei), or even mice (Mus musculus). nih.govresearchgate.net Expressing these enzymes leads to the establishment of a novel biosynthetic pathway in the host, but high yields often require further optimization. nih.gov

Enhancing the available pool of fatty acyl-CoA precursors is another crucial step. oup.comnih.gov This can be achieved by upregulating genes involved in fatty acid synthesis or by down-regulating competing metabolic pathways that also utilize fatty acyl-CoAs. For instance, suppressing the synthesis of triacylglycerols (TAGs), the primary storage lipid in most oilseeds, can redirect the acyl-CoA pool towards wax ester production. researchgate.net However, a significant challenge in engineering high levels of wax esters is the potential negative impact on the host organism's fitness, such as reduced seed weight and poor germination, which must be carefully managed. nih.govresearchgate.net

The following table summarizes various research findings on strategies to increase wax ester accumulation.

Table 2: Research Findings on Enhanced Wax Ester Accumulation

Host Organism Engineering Strategy Key Genes/Modifications Outcome
Camelina sativa Co-expression of bacterial FAR and WS Marinobacter aquaeolei FAR, Jojoba WS Successful production of novel wax esters at the expense of TAGs. researchgate.net
Arabidopsis thaliana Enzyme fusion and subcellular targeting Mouse FAR and WS fused to oleosin, an oil body protein. Achieved wax ester content up to ~15% of total seed oil. nih.gov
Tobacco (Nicotiana benthamiana) Down-regulation of competing pathways RNAi inhibition of the KASII gene to alter fatty acid profile. Increased palmitic/stearic acid ratio, improving subsequent wax ester production. slu.se

Manipulation of Biosynthetic Pathways for Directed this compound Synthesis

While enhancing total wax ester content is a significant achievement, producing a specific wax ester like this compound requires a more targeted approach. This "directed synthesis" focuses on controlling the molecular composition of the final product by manipulating both enzyme specificity and substrate availability. oup.comnih.gov The principles of metabolic engineering allow for the precise tailoring of biosynthetic pathways to favor the production of a single, desired molecular species. cabidigitallibrary.org

The first critical element is the selection of the FAR and WS enzymes. nih.gov For the synthesis of this compound, it is essential to use enzymes that exhibit high substrate specificity for C17 acyl chains. cabidigitallibrary.org Different organisms produce enzymes with distinct substrate preferences. Therefore, a directed synthesis strategy would involve screening and selecting a FAR that preferentially reduces heptadecanoyl-CoA to 1-heptadecanol (B72759) and a WS that most efficiently esterifies 1-heptadecanol with a second heptadecanoyl-CoA molecule. A combinatorial approach, testing various FAR and WS gene combinations, can identify the optimal pair for producing the target compound. nih.govcabidigitallibrary.org

The second, and equally important, element is ensuring a large and readily available pool of the specific precursor, heptadecanoyl-CoA. biodeep.cnhmdb.ca Since heptadecanoic acid (C17:0) is typically a trace fatty acid in most organisms, its endogenous production must be significantly increased. ebi.ac.uk This can be accomplished by engineering the host's native fatty acid synthesis machinery. For example, specific acyl-ACP thioesterases can be expressed to prematurely terminate fatty acid synthesis, leading to the accumulation of medium-chain fatty acids. nih.gov Further engineering of fatty acid elongase enzymes could then be used to convert these precursors into the desired C17 chain length. By flooding the cellular environment with heptadecanoyl-CoA and providing highly specific enzymes, the metabolic flux can be powerfully directed toward the synthesis of high-purity this compound. nih.govnih.gov

The table below outlines the key considerations for manipulating pathways for this purpose.

Table 3: Key Considerations for Directed this compound Synthesis

Factor Engineering Approach Desired Outcome
Enzyme Specificity Screening and selection of FAR and WS enzymes from diverse biological sources. Identification of FAR and WS enzymes that show a strong substrate preference for C17 acyl-CoAs and C17 alcohols.
Precursor Availability Engineering of the host's fatty acid synthase (FAS) and elongase systems. Increased endogenous production and accumulation of heptadecanoic acid and its activated form, heptadecanoyl-CoA.
Pathway Competition Down-regulation or knockout of genes in competing pathways (e.g., TAG synthesis, fatty acid degradation). Maximization of the heptadecanoyl-CoA pool available for the wax ester pathway.

| Enzyme Expression | Use of strong, tissue-specific promoters (e.g., seed-specific promoters in plants). | High-level expression of the selected FAR and WS enzymes in the desired cellular compartment. |

Analytical Methodologies for Heptadecanoyl Heptadecanoate Profiling and Quantification

Chromatographic Separation Techniques for Lipid Analysis

Chromatography is a fundamental step in lipid analysis, enabling the separation of individual lipid classes and molecular species from intricate biological or synthetic matrices. The choice of chromatographic technique is dictated by the specific analytical goal, the complexity of the sample, and the physicochemical properties of the lipids under investigation.

Gas Chromatography (GC) for Wax Ester Component Resolution

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While intact wax esters like heptadecanoyl heptadecanoate have high molecular weights and low volatility, making direct GC analysis challenging, GC is extensively used for the analysis of their constituent fatty acids and fatty alcohols after chemical derivatization. uit.no

The standard approach involves the transesterification of the wax ester to form fatty acid methyl esters (FAMEs) and free fatty alcohols. uit.nobas.ac.uk This process cleaves the ester bond and converts the fatty acid and fatty alcohol moieties into more volatile derivatives suitable for GC analysis.

Key aspects of GC analysis for wax ester components include:

Derivatization: Conversion to FAMEs is a common and effective derivatization strategy. nih.gov

Column Selection: High-temperature capillary columns are necessary to achieve the separation of these long-chain derivatives. nih.govnih.gov

Detection: Flame ionization detection (FID) is a common detector for quantification, while mass spectrometry (MS) provides structural information for identification. arvojournals.orgresearchgate.net

GC-MS analysis of the resulting FAMEs and fatty alcohols allows for the determination of the carbon chain lengths and degree of saturation of the original wax ester's components. researchgate.net This information is critical for reconstructing the profile of the parent wax ester molecules.

Liquid Chromatography (LC) in Comprehensive Lipidomic Workflows

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a cornerstone of modern lipidomics and is well-suited for the analysis of intact wax esters like this compound. creative-proteomics.comcreative-proteomics.com Unlike GC, LC can analyze a wide range of lipid classes, from polar to nonpolar, without the need for derivatization.

Comprehensive lipidomic workflows often employ reversed-phase LC (RP-LC) for the separation of lipid species. nih.govresearchgate.net In RP-LC, separation is based on the hydrophobicity of the molecules, allowing for the resolution of wax esters based on their total carbon number and the number of double bonds in their acyl chains. nih.gov

Advantages of LC-MS for wax ester analysis include:

Direct Analysis: Enables the analysis of intact wax esters without prior derivatization. spectroscopyonline.comchromatographyonline.com

Broad Coverage: Can simultaneously analyze a wide range of lipid classes in a single run. arxiv.orgnih.govescholarship.org

Structural Information: When coupled with tandem MS, it provides detailed structural information, including the identification of the fatty acid and fatty alcohol moieties. spectroscopyonline.comresearchgate.net

Table 1: Comparison of GC and LC for Wax Ester Analysis
FeatureGas Chromatography (GC)Liquid Chromatography (LC)
Analyte Form Derivatized (FAMEs, Fatty Alcohols)Intact Wax Esters
Sample Volatility Requires volatile or semi-volatile compoundsSuitable for non-volatile compounds
Separation Principle Boiling point and polarityHydrophobicity (Reversed-Phase)
Detection FID, MSMS, UV, ELSD
Primary Application Component fatty acid and alcohol profilingIntact molecular species profiling

Thin Layer Chromatography (TLC) for Lipid Class Isolation

Thin-layer chromatography (TLC) is a valuable and straightforward technique for the preparative and analytical separation of lipid classes. aocs.orgrockefeller.edunih.gov In the context of this compound analysis, TLC is primarily used for the initial isolation of the wax ester class from a complex lipid extract. nih.govresearchgate.net

The separation on a TLC plate is based on the differential adsorption of lipid classes to the stationary phase (typically silica gel) and their solubility in the mobile phase. rockefeller.eduresearchgate.net Nonpolar lipids like wax esters migrate further up the plate with a nonpolar mobile phase compared to more polar lipids such as phospholipids and free fatty acids. nih.govresearchgate.net

Steps in TLC-based isolation of wax esters:

Sample Application: The lipid extract is spotted onto the TLC plate. rockefeller.edu

Development: The plate is placed in a chamber with a suitable solvent system. rockefeller.edunih.gov

Visualization: The separated lipid bands are visualized using reagents like iodine vapor or charring. nih.govresearchgate.net

Extraction: The band corresponding to wax esters is scraped from the plate and the lipids are eluted with a solvent. nih.gov

This isolated wax ester fraction can then be subjected to further, more detailed analysis by GC-MS or LC-MS. nih.govuit.no

Mass Spectrometric Approaches for Molecular Species Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of lipids. When coupled with chromatographic separation, it provides a powerful platform for detailed lipid profiling.

Nano-Electrospray Ionization Tandem Mass Spectrometry (nanoESI-MS/MS) in Wax Ester Profiling

Nano-electrospray ionization (nanoESI) is a soft ionization technique that is particularly well-suited for the analysis of lipids, including wax esters. slu.seresearchgate.net It generates intact molecular ions with minimal fragmentation, which is crucial for determining the molecular weight of the parent molecule. slu.senih.gov

Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities by allowing for the fragmentation of selected precursor ions to generate structurally informative product ions. researchgate.netnih.gov In the case of wax esters, collision-induced dissociation (CID) of the molecular ion typically results in fragments corresponding to the fatty acid and fatty alcohol moieties, enabling their unambiguous identification. researchgate.netnih.gov

A direct infusion nanoESI-MS/MS method allows for the semi-quantitative determination of wax ester compositions from complex lipid mixtures. nih.govuni-goettingen.de This approach can be used to screen a large number of samples to get an overview of the molecular species composition. slu.senih.gov

Ultra-High Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS) for High-Throughput Lipid Analysis

Ultra-high performance supercritical fluid chromatography (UHPSFC) has emerged as a powerful technique for high-throughput lipid analysis. nih.govresearchgate.net It combines the benefits of both gas and liquid chromatography, offering fast and efficient separations of a wide range of lipid classes. researchgate.net

When coupled with mass spectrometry, UHPSFC-MS provides a rapid and comprehensive method for lipidomic analysis. nih.govnih.govdntb.gov.ua The technique allows for the separation of both nonpolar and polar lipid classes within a short analysis time. nih.govnih.gov Individual lipid species can be identified based on their retention times and mass spectra. nih.gov

Key advantages of UHPSFC-MS in lipid analysis include:

Quantitative Mass Spectrometry Utilizing this compound as an Internal Standard

In the field of lipidomics, accurate quantification of individual lipid species is crucial for understanding their biological roles. Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a primary tool for this purpose. However, the accuracy of quantification can be affected by variations in sample preparation and instrument response. To correct for these variations, internal standards (IS) are added to samples in a known quantity.

This compound, an ester composed of two heptadecanoic acid (C17:0) moieties, is a suitable internal standard for the analysis of certain lipid classes, particularly for triacylglycerols (TAGs) and other neutral lipids. The rationale for its use stems from the fact that odd-numbered carbon chain fatty acids, like heptadecanoic acid, are uncommon in most biological systems, especially of mammalian origin. researchgate.net This low natural abundance ensures that the signal detected from the C17:0-based standard is unlikely to overlap with endogenous lipids, preventing analytical interference. researchgate.netscielo.br

When analyzing complex lipid mixtures, a standard from a lipid class similar to the analyte is often chosen to mimic the analyte's behavior during extraction and ionization. nih.gov For instance, when quantifying TAGs, a TAG internal standard like triheptadecanoin (TG(17:0/17:0/17:0)) is often preferred. researchgate.net While not a triacylglycerol, this compound (a wax ester) can serve a similar purpose in certain applications due to its long, saturated acyl chains, making its physicochemical properties comparable to other neutral lipids.

The process involves spiking the biological sample with a precise amount of the this compound standard before lipid extraction. nih.gov Following extraction, separation, and detection by MS, the signal intensity of the analyte is compared to the signal intensity of the internal standard. This ratio is then used to calculate the concentration of the analyte, effectively normalizing for sample loss during preparation and fluctuations in MS signal. premierbiosoft.com The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. nih.gov

Table 1: Rationale for Using Odd-Chain Esters as Internal Standards in Mass Spectrometry

FeatureRationaleRelevance to this compound
Natural Abundance Odd-numbered carbon chain lipids are rare in most biological samples.As a C17:0 ester, it is unlikely to be present endogenously, preventing signal overlap and overestimation of analytes. researchgate.netscielo.br
Chemical Similarity The internal standard should have similar chemical and physical properties to the analytes of interest.Its long, saturated hydrocarbon chains mimic the properties of endogenous neutral lipids, ensuring similar extraction efficiency and ionization response.
Mass Spectrometric Detection The standard must be easily detectable and distinguishable from other components.Its unique mass-to-charge ratio allows for clear identification and quantification in a complex lipid extract.
Stability The standard must be chemically stable throughout the entire analytical procedure.Saturated esters like this compound are generally stable and less prone to degradation than unsaturated lipids.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. nih.govnih.gov For a compound like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its identity and purity. thieme-connect.deacs.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit several characteristic signals. The protons on the α-carbons (adjacent to the carbonyl groups of the ester) would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the oxygen atoms. Specifically, the -CH₂- group of the acyl chain adjacent to the ester oxygen (-O-C=O)CH₂ -) would be found at a different chemical shift than the -CH₂- group of the alcohol moiety adjacent to the ester oxygen (-O-CH₂ -). The large number of methylene (-CH₂-) groups in the long alkyl chains would create a large, overlapping signal in the aliphatic region of the spectrum. The terminal methyl (-CH₃) groups of both heptadecanoyl chains would appear as a triplet at the most upfield position. mnstate.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. A key signal would be the resonance of the carbonyl carbon (C=O) of the ester group, which appears significantly downfield. acs.org The carbons attached to the ester oxygen (-C H₂-O- and -O-C =O-) would also have distinct chemical shifts. The numerous methylene carbons within the alkyl chains would produce a series of closely spaced signals in the aliphatic region, while the terminal methyl carbons would resonate at the highest field. mnstate.edu The symmetry of the molecule (assuming it is this compound) would result in a specific number of unique carbon signals, which can be predicted and compared to the experimental spectrum for structural verification.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the ester linkage and the structure of the acyl chains. nih.govcore.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Structural UnitPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester Carbonyl (-COO-) N/A~174
Acyl α-Methylene (-COO-CH₂-) ~2.2-2.3 (triplet)~34
Alcohol α-Methylene (-O-CH₂-) ~4.0-4.1 (triplet)~64
Chain Methylenes (-(CH₂)₁₄-) ~1.2-1.6 (multiplet)~22-32
Terminal Methyls (-CH₃) ~0.8-0.9 (triplet)~14
Note: Predicted values are based on general principles of NMR spectroscopy and data for similar long-chain esters. Actual values may vary depending on the solvent and experimental conditions. mnstate.eduunl.edu

Computational and Bioinformatic Tools for Data Interpretation

Integration and Analysis of Complex Lipidomic Data Sets

The data generated from high-throughput lipidomics experiments are vast and complex, often encompassing hundreds or thousands of identified lipid species across multiple samples. researchgate.net Computational and bioinformatic tools are essential for processing this raw data, performing statistical analysis, and interpreting the biological significance of the findings.

The typical workflow begins with preprocessing the raw MS data, which includes peak detection, feature alignment across samples, and normalization. metwarebio.com Normalization, often performed using internal standards like this compound, is critical to correct for variations in sample amount and instrument performance, ensuring that observed differences reflect true biological changes rather than technical artifacts. premierbiosoft.com

Specialized software platforms are available to streamline these processes. Tools like XCMS, MS-DIAL, and LipidFinder are used for data preprocessing, while platforms like MetaboAnalyst or custom R pipelines facilitate statistical analysis and visualization. metwarebio.comresearchgate.net These tools help researchers move from large, complex datasets to meaningful biological insights, such as identifying potential biomarkers or understanding the perturbation of metabolic pathways. researchgate.net

Challenges in Data Processing and Quantitative Accuracy

Despite the power of lipidomics, several challenges remain in data processing and achieving absolute quantitative accuracy. One of the primary difficulties is the sheer complexity and dynamic range of the lipidome. nih.gov Lipids exhibit enormous structural diversity, including variations in class, acyl chain length, and degree of saturation. This complexity can lead to co-elution in chromatography and overlapping signals in mass spectrometry, complicating accurate identification and quantification. nih.gov

Achieving absolute quantification is often not feasible due to the unavailability of authentic standards for every single lipid species. premierbiosoft.com Therefore, lipidomics studies often rely on relative or semi-quantification, where the abundance of lipids is compared across samples relative to an internal standard. The choice and number of internal standards are critical; using a single IS for a broad lipidomics analysis may not adequately correct for the varying ionization efficiencies of different lipid classes. nih.gov

Furthermore, inconsistencies between different data analysis software platforms can pose a challenge to reproducibility. nih.gov Different algorithms for peak picking, alignment, and identification can lead to variations in the final results, even when analyzing identical raw data. This highlights the need for standardization in data processing workflows and manual curation of results to ensure high confidence in lipid identification. nih.govazolifesciences.com The integration of data from different analytical platforms or laboratories also presents a significant hurdle, requiring sophisticated harmonization strategies to align datasets with varying levels of detail and resolution.

Biological Roles and Functional Implications of Heptadecanoyl Heptadecanoate

Occurrence and Distribution in Specific Biological Systems

The natural occurrence of heptadecanoyl heptadecanoate is not widely documented. However, the presence of its precursor, heptadecanoic acid, in various biological systems provides a context for its potential formation.

This compound is not a commonly identified constituent of most plant seed oils or epicuticular waxes. Plant epicuticular waxes are complex mixtures primarily composed of very-long-chain fatty acids, alkanes, primary and secondary alcohols, ketones, and other wax esters. nih.govwikipedia.orgoup.com These esters are typically formed from the fatty acids and alcohols present in the plant tissue. oup.com

While the direct detection of this compound is rare, its constituent fatty acid, heptadecanoic acid (also known as margaric acid), is found in trace amounts in the oils and fats of various plants. atamankimya.comatamanchemicals.com Heptadecanoic acid is an odd-chain saturated fatty acid, which is generally less common in nature than even-chain fatty acids. atamanchemicals.com Its presence, even as a minor component, indicates that the necessary building blocks for forming this compound are available within these plant systems. For instance, heptadecanoic acid has been reported as a component of fats in the fruit of the durian species Durio graveolens and has been detected in other plant sources. atamanchemicals.comresearchgate.net The significance of odd-chain fatty acids like heptadecanoic acid in plants is a subject of ongoing research, and their presence suggests a potential, albeit likely minimal, role for their corresponding esters.

Reported Occurrences of Heptadecanoic Acid (Precursor) in Plant-Based Sources
Plant SourceCommon NameReference
Durio graveolens (fruit)Durian atamanchemicals.com
Thespesia populnea (seed oil)Portia Tree researchgate.net
Olea europaea (some varieties)Olive Oil researchgate.net
Brassica oleracea var. capitata f. rubraRed Cabbage researchgate.net

In the field of lipid bioresearch, this compound serves as a specific molecular tool for investigating the properties of lipid assemblies. Due to its defined chemical structure—a symmetrical wax ester with two saturated 17-carbon chains—it is used in synthetic model systems to understand fundamental aspects of lipid interactions. Researchers utilize such specific, and often non-native, lipid species to probe how variations in molecular shape, size, and polarity affect the collective behavior of lipids in structures like membranes. The use of its precursor, heptadecanoic acid, as an internal standard for the gas chromatographic analysis of fatty acids in biomaterials further underscores the utility of these odd-chain lipids in a research context. axispharm.com

Molecular Interactions and Assembly Studies

The primary area of research involving this compound is in the physical chemistry of lipid membranes, where it is used to model the effects of non-phospholipid components on membrane structure and function.

Molecular dynamics (MD) simulations have been employed to gain detailed, atomistic-level insights into the impact of this compound on membrane structures. When integrated into gel-phase DPPC and DSPC bilayers, simulations revealed that the structural properties of these mixed bilayers can differ significantly from their pure, single-component counterparts.

The simulations demonstrated that lipid mixtures containing this compound adopt a compact packing arrangement. This is achieved by offsetting the vertical positioning of the different lipid species within the bilayer. This packing mechanism directly affects several key bilayer properties:

Area per Lipid: The average area occupied by each lipid molecule at the membrane surface is altered.

Chain Tilt Angles: The angle at which the lipid hydrocarbon chains are tilted relative to the membrane normal is adjusted.

Furthermore, these structural changes have important consequences for other membrane characteristics. Simulations suggested that bilayers containing this compound are less permeable than pure DSPC bilayers. Analysis of hydrogen bonding showed that the residence times of lipid-water hydrogen bonds are dependent on the bilayer composition, indicating an alteration of the membrane's interfacial properties.

Summary of this compound's Influence on Lipid Bilayer Properties (from MD Simulations)
Membrane PropertyObserved InfluenceConsequence
Lipid PackingAdopts a compact packing via offsetting of molecular positions.Alters membrane density and organization.
PermeabilityDecreased permeability compared to pure DSPC bilayers.Reduces passive transport across the membrane.
Interfacial Hydrogen BondingAlters residence times of lipid-water hydrogen bonds.Modifies the properties of the membrane-water interface.
Structural ParametersAffects area per lipid, bilayer height, and chain tilt angles.Changes fundamental physical dimensions of the membrane.

Research Challenges and Future Directions in Heptadecanoyl Heptadecanoate Studies

Methodological Advancements for Enhanced Analytical Precision

The accurate detection and quantification of heptadecanoyl heptadecanoate in various matrices present a significant analytical challenge. Its non-polar nature and potential for low endogenous concentrations necessitate highly sensitive and specific analytical methods.

Current Techniques and Limitations: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used for the analysis of wax esters like this compound. However, challenges remain in achieving baseline separation from other isomeric and isobaric lipid species, which can interfere with accurate quantification. The lack of commercially available, certified reference standards for this compound further complicates method validation and inter-laboratory comparisons.

Future Research Focus: Future efforts in this area are expected to concentrate on the development of advanced separation techniques, such as multidimensional chromatography, to improve resolution. Furthermore, the synthesis of isotopically labeled internal standards for this compound would significantly enhance the accuracy and precision of mass spectrometry-based quantification. The development of novel ionization techniques in mass spectrometry could also improve sensitivity and provide more detailed structural information.

Table 1: Analytical Techniques for Wax Ester Analysis

Technique Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) High resolution, established libraries for identification. Requires derivatization for some compounds, potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for a wide range of polarities, soft ionization techniques. Can have lower resolution than GC for some isomers, matrix effects can be significant.
Multidimensional Chromatography Enhanced peak capacity and resolution. Increased analysis time and complexity.

Elucidating Endogenous Biological Significance Beyond Tracer and Standard Applications

While odd-chain fatty acids and their derivatives are known to be present in various biological systems, the specific endogenous roles of this compound are largely unknown. Its primary use to date has been as a non-natural lipid tracer or internal standard in lipidomics studies due to its presumed low natural abundance.

Potential Biological Roles: Preliminary research suggests that wax esters can play roles in energy storage, buoyancy, and as protective coatings in various organisms. Investigating whether this compound has similar or unique functions in specific tissues or organisms is a key area for future research. Exploring its potential involvement in cell signaling, membrane structure, or as a precursor to other bioactive molecules could reveal novel biological pathways.

Research Approaches: Advanced lipidomics platforms, coupled with metabolomic and genomic data, will be instrumental in identifying the presence and correlating the abundance of this compound with specific physiological or pathological states. The use of sophisticated cell culture and animal models will be necessary to probe its functional significance.

Development of Novel Biosynthetic Strategies for Industrial and Biotechnological Applications

The chemical synthesis of this compound is feasible but can be expensive and may not be environmentally sustainable for large-scale production. Therefore, the development of biosynthetic routes presents an attractive alternative for industrial and biotechnological applications.

Enzymatic Synthesis: The biosynthesis of wax esters involves a two-step enzymatic process. researchgate.net First, a fatty acid is reduced to a fatty alcohol, and then a wax synthase enzyme catalyzes the esterification of the fatty alcohol with a fatty acyl-CoA. researchgate.net Harnessing this natural pathway is a promising strategy for producing this compound.

Metabolic Engineering: Metabolic engineering of microorganisms or plants offers a pathway for the sustainable production of this compound. nih.gov This could involve the introduction of genes encoding for specific fatty acid elongases, reductases, and wax synthases into a suitable host organism. The challenge lies in optimizing the metabolic pathways to achieve high yields and purity of the desired wax ester. Future research will likely focus on identifying and characterizing novel enzymes with high specificity for C17 substrates and engineering host organisms to efficiently produce this compound. nih.gov

Table 2: Key Enzymes in Wax Ester Biosynthesis

Enzyme Function
Fatty Acyl-CoA Reductase (FAR) Reduces a fatty acyl-CoA to a fatty alcohol. researchgate.net
Wax Synthase (WS) Catalyzes the esterification of a fatty alcohol and a fatty acyl-CoA to form a wax ester. researchgate.net

Q & A

Q. What standardized methods are recommended for synthesizing heptadecanoyl heptadecanoate, and how can purity be validated?

this compound is synthesized via esterification of heptadecanoic acid (C17:0) with heptadecanol. A validated approach involves using lead(II) heptadecanoate (Pb(C17H35COO)₂, CAS 63399-94-0) as a catalyst under controlled anhydrous conditions . Post-synthesis, purity is assessed via gas chromatography (GC) with methyl heptadecanoate (CAS 1731-92-6) as an internal standard. Quantification follows the formula:

Purity (%)=(Asample×CIS×VISAIS×msample)×100\text{Purity (\%)} = \left(\frac{A_{\text{sample}} \times C_{\text{IS}} \times V_{\text{IS}}}{A_{\text{IS}} \times m_{\text{sample}}}\right) \times 100

where AA = peak area, CISC_{\text{IS}} = concentration of internal standard, VISV_{\text{IS}} = volume of internal standard, and msamplem_{\text{sample}} = sample mass . Confirmatory analysis includes Fourier-transform infrared spectroscopy (FTIR) for ester bond verification (C=O stretch at ~1740 cm⁻¹) .

Q. How is this compound quantified in lipid matrices using gas chromatography?

GC analysis employs a DB-23 capillary column (30 m × 0.25 mm × 0.25 µm) with methyl heptadecanoate as the internal standard. Sample preparation involves transesterification with 1% H₂SO₄ in methanol at 70°C for 4 hours. The method adheres to ASTM D6584-21, achieving a relative standard deviation (RSD) of <2% for repeatability. System suitability requires resolution ≥2.0 between analyte and internal standard peaks .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize transesterification conditions for this compound production?

A central composite design (CCD) is applied to study variables like reaction time (60–180 s), catalyst loading (0.5–2.0%), and molar ratio (4:1–8:1). Quadratic models predict optimal conditions (e.g., 120 s, 1.5% catalyst, 6:1 ratio), validated via ANOVA (p<0.01p < 0.01, R2>0.95R^2 > 0.95). Contour plots identify interactions between variables, while desirability functions maximize yield (typically >90%) .

Q. What strategies resolve discrepancies in this compound quantification across analytical platforms?

Discrepancies between GC and LC–MS results often arise from incomplete derivatization or matrix effects. Mitigation strategies include:

  • Method validation : Spike-and-recovery tests (85–115% recovery range) .
  • Cross-platform calibration : Harmonize internal standards (e.g., methyl heptadecanoate for GC vs. deuterated analogs for LC–MS) .
  • Statistical reconciliation : Use Bland-Altman plots to assess bias and limits of agreement between methods .

Q. How does this compound function as a lipid tracer in metabolic studies?

In stable isotope labeling, 13C^{13}\text{C}-enriched this compound tracks β-oxidation pathways in hepatocyte models. Isotope-ratio mass spectrometry (IRMS) quantifies 13CO2^{13}\text{CO}_2 production, with kinetic parameters (VmaxV_{\text{max}}, KmK_m) derived from Michaelis-Menten models. Contradictory flux data require validation via siRNA knockdown of acyl-CoA dehydrogenases to isolate pathway-specific effects .

Data Interpretation and Reporting Guidelines

Q. How should researchers report uncertainties in this compound datasets?

Follow ISO/IEC 17025 guidelines:

  • Precision : Report RSD for triplicate measurements.
  • Accuracy : Include certified reference material (CRM) recovery rates.
  • Detection limits : Calculate LOD (3× noise) and LOQ (10× noise) . Example: A GC-MS study reporting 98.5 ± 1.2% purity (95% CI, n=5n=5) meets ISO criteria for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.